molecular formula C12H10FNO B1339015 (4-Fluorophenyl)(pyridin-4-yl)methanol CAS No. 65214-62-2

(4-Fluorophenyl)(pyridin-4-yl)methanol

Cat. No. B1339015
CAS RN: 65214-62-2
M. Wt: 203.21 g/mol
InChI Key: DKEGHLJMSDFYLF-UHFFFAOYSA-N
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Description

The compound "(4-Fluorophenyl)(pyridin-4-yl)methanol" has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is part of a broader class of chemicals that have been synthesized and evaluated for their biological activities, such as anti-inflammatory properties, as well as their structural characteristics, which include weak interactions and hydrogen bonding patterns .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanol, a compound with a similar structure, was synthesized and showed potent anti-inflammatory activity, which was attributed to the inhibition of cytochrome P450 enzymes . Another study reported the synthesis of 4-fluorophenacyl pyridinium ylides, which upon reaction with various ketones, yielded symmetrical pyridines with different substituents . These synthetic routes provide insights into the possible methods of synthesizing "(4-Fluorophenyl)(pyridin-4-yl)methanol" and related compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to "(4-Fluorophenyl)(pyridin-4-yl)methanol" has been analyzed using X-ray crystallography and theoretical methods. For example, the crystal structure of a similar compound, bis-(4-fluorophenyl)-(4-pyridyl) methanol, revealed the presence of strong O-H···N hydrogen bonds forming antiparallel chains and C-F···π interactions . Additionally, a theoretical study using Density Functional Theory (DFT) provided insights into the molecular electrostatic potential map and active sites of the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The Knoevenagel condensation reaction was used to obtain a dehydration compound from a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol intermediate, demonstrating the potential for chemical transformations involving the fluorophenyl and pyridyl groups . Moreover, the interaction of 4-fluorophenacyl bromide with pyridine led to the formation of pyridinium ylides, which could further react to form pyridines with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Fluorophenyl)(pyridin-4-yl)methanol" and related compounds have been studied to some extent. For instance, the log P value, a measure of lipophilicity, was determined for a compound with a similar structure, which is important for understanding its behavior in biological systems . The weak interactions and hydrogen bonding patterns observed in the crystal structures also contribute to the understanding of the compound's physical properties .

Scientific Research Applications

Molecular Structure Analysis

A theoretical study using Density Functional Theory (DFT) analyzed the structure-activity relationship of compounds similar to (4-Fluorophenyl)(pyridin-4-yl)methanol, shedding light on their potential active sites and electronic properties. The analysis included infrared spectroscopy and normal mode analysis to understand the molecular dynamics and interactions of such compounds (Trivedi, 2017).

Synthesis of Pyridine Derivatives

Research has focused on synthesizing derivatives involving the 4-fluorophenyl and pyridin-4-yl moieties, demonstrating the versatility of these groups in forming complex structures such as symmetrical pyridines. These processes highlight the utility of (4-Fluorophenyl)(pyridin-4-yl)methanol in synthesizing novel organic compounds with potential applications in various fields, including medicinal chemistry (Agarwal, 2012).

Crystallography and Material Science

The compound's utility extends into crystallography and materials science, where its derivatives have been used to understand molecular interactions and crystal structures. For example, a study on a similar compound, nuarimol, provided insights into hydrogen bonding and three-dimensional network formation, which are crucial for designing materials with specific properties (Kang et al., 2015).

Kinase Inhibition for Therapeutic Applications

In the pharmaceutical domain, derivatives of (4-Fluorophenyl)(pyridin-4-yl)methanol have been explored as kinase inhibitors, showcasing the potential for developing targeted therapies for diseases like cancer. These studies highlight the compound's relevance in drug discovery and development (Schroeder et al., 2009).

Biocatalysis and Green Chemistry

The compound and its derivatives have been subjects of studies in biocatalysis, emphasizing its role in sustainable chemistry. For instance, research on the enzymatic synthesis of chiral intermediates for drugs like Betahistine points towards environmentally friendly production methods, reducing reliance on harsh chemicals and energy-intensive processes (Ni et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

(4-fluorophenyl)-pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGHLJMSDFYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463346
Record name (4-fluorophenyl)(pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(pyridin-4-yl)methanol

CAS RN

65214-62-2
Record name α-(4-Fluorophenyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65214-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-fluorophenyl)(pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinemethanol, α-(4-fluorophenyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Zhou, JM Huang - The Journal of Organic Chemistry, 2022 - ACS Publications
A mild and highly efficient method for the hydropyridylation of α,β-unsaturated esters has been developed. This protocol provides the products smoothly with a wide substrate scope in …
Number of citations: 8 pubs.acs.org

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